4-((3-Oxo-5,6-dihydroimidazo[2,1-b]thiazol-2(3h)-ylidene)methyl)benzoic acid
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Overview
Description
4-((3-Oxo-5,6-dihydroimidazo[2,1-b]thiazol-2(3h)-ylidene)methyl)benzoic acid is a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. These compounds are known for their broad range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antibacterial properties .
Preparation Methods
The synthesis of 4-((3-Oxo-5,6-dihydroimidazo[2,1-b]thiazol-2(3h)-ylidene)methyl)benzoic acid is typically based on the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The reaction conditions vary depending on the structure of the starting bromo ketone. For example, the mixture is heated at reflux for 2 hours in the case of ketone 1b, for 3 hours in the case of ketone 1c, and for 4 hours in the case of ketone 1d . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-((3-Oxo-5,6-dihydroimidazo[2,1-b]thiazol-2(3h)-ylidene)methyl)benzoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include α-halocarbonyl compounds and 2-aminothiazoles . The major products formed from these reactions depend on the structure of the starting reagents and the reaction conditions .
Scientific Research Applications
This compound has a wide range of scientific research applications. It is used in the development of anticancer and antiviral drugs, antioxidants, immunomodulatory agents, and tuberculostatic agents . In addition, it exhibits high levels of anticancer, anti-inflammatory, antimicrobial, and antibacterial activity . The spatial structure of 5,6-dihydroimidazo[2,1-b][1,3]thiazoles also provides opportunities to use them as catalysts in asymmetric synthesis .
Mechanism of Action
The mechanism of action of 4-((3-Oxo-5,6-dihydroimidazo[2,1-b]thiazol-2(3h)-ylidene)methyl)benzoic acid involves its interaction with molecular targets and pathways involved in various biological processes . For example, it may bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death . This mechanism is similar to that of other compounds in the imidazo[2,1-b][1,3]thiazole family .
Comparison with Similar Compounds
4-((3-Oxo-5,6-dihydroimidazo[2,1-b]thiazol-2(3h)-ylidene)methyl)benzoic acid is similar to other compounds in the imidazo[2,1-b][1,3]thiazole family, such as 5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid. it is unique in its specific structure and the range of biological activities it exhibits . Other similar compounds include 2-methyl-6-(4-nitrobenzylidene)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5(6H)-one and 4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide .
Properties
Molecular Formula |
C13H10N2O3S |
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Molecular Weight |
274.30 g/mol |
IUPAC Name |
4-[(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-ylidene)methyl]benzoic acid |
InChI |
InChI=1S/C13H10N2O3S/c16-11-10(19-13-14-5-6-15(11)13)7-8-1-3-9(4-2-8)12(17)18/h1-4,7H,5-6H2,(H,17,18) |
InChI Key |
KABYJTOTRSDYPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)SC2=N1 |
Origin of Product |
United States |
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